REACTION_CXSMILES
|
[N+:1]([CH:4]([CH2:12][CH3:13])[CH2:5][N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)([O-:3])=[O:2].[N+:14]([C:17]([CH2:32][CH3:33])([CH2:25][N:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1)[CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)([O-:16])=[O:15]>>[CH3:13][CH2:12][CH:4]([N+:1]([O-:3])=[O:2])[CH2:5][N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[CH3:33][CH2:32][C:17]([N+:14]([O-:16])=[O:15])([CH2:25][N:26]1[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1)[CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CN1CCOCC1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CN1CCOCC1)(CN1CCOCC1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CN1CCOCC1)[N+](=O)[O-].CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |